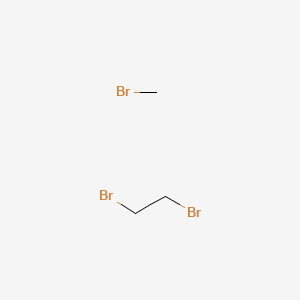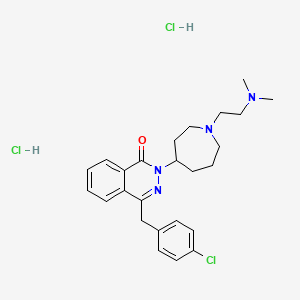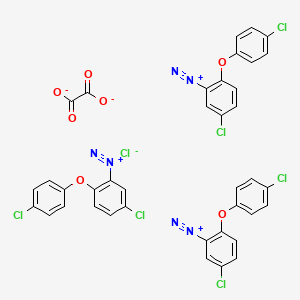![molecular formula C13H11BrN4O5 B12707025 [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate CAS No. 187235-49-0](/img/structure/B12707025.png)
[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an agonist of G protein-coupled receptor 39 (GPR39), which plays a role in various physiological processes . The compound is known for its ability to induce inositol phosphate accumulation and cAMP accumulation in specific cell types, making it a valuable tool in biochemical and pharmacological studies .
Vorbereitungsmethoden
The synthesis of PA-1324 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the nucleophilic substitution, hydrolysis, and silicon etherification reactions . These reactions are followed by O-alkylation and intramolecular cyclization to obtain the final product with high yield and purity . Industrial production methods often focus on optimizing these steps to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
PA-1324 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
PA-1324 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study G protein-coupled receptor signaling pathways . In biology, it helps researchers understand the role of GPR39 in physiological processes such as hormone secretion and metabolic regulation . In medicine, PA-1324 is investigated for its potential therapeutic effects in conditions like obesity and metabolic disorders . Additionally, the compound is used in industrial applications to develop new materials and chemical processes .
Wirkmechanismus
The mechanism of action of PA-1324 involves its interaction with G protein-coupled receptor 39 (GPR39). Upon binding to GPR39, PA-1324 induces the accumulation of inositol phosphate and cAMP in specific cell types . This leads to a cascade of intracellular signaling events that regulate various physiological processes, including hormone secretion and metabolic regulation . The molecular targets and pathways involved in these effects are still being investigated, but the compound’s ability to modulate GPR39 activity is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
PA-1324 can be compared to other G protein-coupled receptor agonists, such as TM-N1324 . While both compounds target GPR39, PA-1324 is unique in its specific binding affinity and the range of physiological effects it induces . Other similar compounds include various polyamides like PA6, PA66, PA11, and PA12, which are used in different industrial applications . PA-1324 stands out due to its specific biochemical properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
187235-49-0 |
|---|---|
Molekularformel |
C13H11BrN4O5 |
Molekulargewicht |
383.15 g/mol |
IUPAC-Name |
[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C13H11BrN4O5/c14-8-1-3-9(4-2-8)15-13(19)23-10-5-17-6-11(18(20)21)16-12(17)22-7-10/h1-4,6,10H,5,7H2,(H,15,19)/t10-/m0/s1 |
InChI-Schlüssel |
OETDKIQCARCPKM-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















